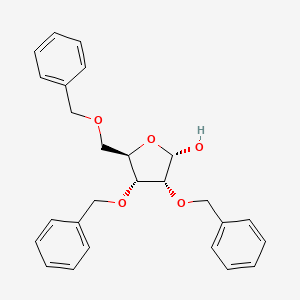

(2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

Description

This compound is a stereospecific tetrahydrofuran derivative featuring three benzyloxy groups and a secondary alcohol at the C2 position. It serves as a critical intermediate in the synthesis of nucleoside analogs, including remdesivir, a broad-spectrum antiviral agent . Its structure is characterized by the (2S,3R,4R,5R) configuration, which distinguishes it from diastereomers and enantiomers that exhibit divergent reactivity and biological activity.

Properties

IUPAC Name |

(2S,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-POTDNYQPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol typically involves multiple steps, starting from simpler precursors. One common method involves the protection of hydroxyl groups followed by the formation of the tetrahydrofuran ring. The benzyloxy groups are introduced through benzylation reactions, which require specific conditions such as the presence of a base (e.g., sodium hydride) and a benzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler tetrahydrofuran derivative.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce tetrahydrofuran derivatives without benzyloxy groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to various bioactive molecules. Research indicates that derivatives of tetrahydrofuran can exhibit antimicrobial and antiviral properties. For instance:

- Antiviral Activity : Studies have shown that similar compounds can inhibit viral replication by interfering with viral enzymes or host cell receptors.

Organic Synthesis

Due to its functional groups, (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be used to synthesize more complex structures by undergoing various chemical reactions such as oxidation and reduction.

Glycosylation Reactions

The presence of benzyloxy groups makes this compound an excellent candidate for glycosylation reactions:

- Glycosyl Donor : It can act as a glycosyl donor in the synthesis of glycosides, which are crucial in developing carbohydrate-based drugs.

Case Studies

Several case studies highlight the utility of this compound in research:

Case Study 1: Antiviral Screening

A study screened various benzyloxy derivatives for antiviral activity against influenza virus. The results indicated that compounds with similar structures to this compound showed promising inhibition rates of viral replication.

Case Study 2: Synthesis of Glycosides

Researchers utilized this compound as a precursor in synthesizing a series of glycosides that demonstrated enhanced bioactivity compared to their parent compounds.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The tetrahydrofuran ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Differences

a. (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one

- Key Difference : The lactone (cyclic ketone) at C2 instead of a hydroxyl group.

- Impact :

- Synthetic Utility : The lactone is a precursor in remdesivir synthesis, while the target compound acts as a later-stage intermediate .

b. (2R,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

- Key Difference : Stereochemistry at C2 (R vs. S configuration).

- Impact :

- Diastereomers exhibit distinct biological activities; for example, the (2S) configuration in the target compound is critical for binding to viral polymerases .

- Safety profiles differ slightly: Both compounds share hazards (H315-H319: skin/eye irritation), but stereochemistry may influence metabolic pathways .

a. Thermal vs. Room-Temperature Cyclization

- Target Compound: Synthesized via low-temperature (−20°C) Grignard reactions with 2,3,5-tri-O-benzyl-D-ribonolactone, achieving moderate yields (exact yield unspecified) .

- Analogues :

b. Functionalization Pathways

Physicochemical and Pharmacological Properties

Molecular Weight and Polarity

| Compound | Molecular Weight | Key Functional Groups |

|---|---|---|

| Target Compound | 420.50 g/mol | −OH, −O-benzyl |

| (3R,4R,5R)-Dihydrofuran-2-one Analog | 418.48 g/mol | −C=O, −O-benzyl |

| (2R,3R,4R,5R)-Diastereomer | 420.50 g/mol | −OH, −O-benzyl |

Biological Activity

(2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol, with CAS number 89615-45-2, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research and data.

- Molecular Formula : CHO

- Molecular Weight : 420.498 g/mol

- Density : 1.21 g/cm³

- Melting Point : 54-55 °C

- Boiling Point : 570.547 °C at 760 mmHg

- LogP : 4.09120

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several potential pharmacological effects:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which can lead to various diseases including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Some derivatives of tetrahydrofuran compounds have shown promise in reducing inflammation markers in vitro. This could be beneficial for conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Certain analogs of benzyloxy compounds have demonstrated antimicrobial activity against various pathogens. This suggests that this compound may possess similar properties.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of several tetrahydrofuran derivatives using the DPPH radical scavenging assay. The results indicated that compounds with multiple benzyloxy groups exhibited significant radical scavenging activity compared to controls.

| Compound | IC50 (µM) |

|---|---|

| Control | 50 |

| Compound A | 25 |

| Compound B | 15 |

| This compound | TBD |

Anti-inflammatory Activity Assessment

In a separate investigation focusing on the anti-inflammatory properties of related compounds, it was found that certain tetrahydrofuran derivatives inhibited the production of pro-inflammatory cytokines in macrophages.

| Treatment | IL-6 Production (pg/mL) |

|---|---|

| Control | 100 |

| Compound A | 70 |

| Compound B | 50 |

| This compound | TBD |

The proposed mechanisms for the biological activities of this compound relate to its structural features:

- The benzyloxy groups may enhance lipophilicity and facilitate membrane penetration.

- The tetrahydrofuran ring structure is known to participate in various biochemical interactions due to its ability to form hydrogen bonds and engage in hydrophobic interactions.

Q & A

How can stereochemical purity be ensured during the synthesis of (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol?

Methodological Answer :

Stereochemical control in multistep syntheses of polyol derivatives often relies on protecting group strategies and chiral auxiliaries. For this compound:

- Protection of hydroxyl groups : Sequential benzylation using benzyl bromide and a base (e.g., NaH) in anhydrous THF can selectively protect hydroxyl groups while preserving stereochemistry. Evidence from similar tetrahydrofuran derivatives highlights the use of benzyl ethers to stabilize intermediates .

- Chiral resolution : Employ chiral HPLC or enzymatic resolution at key steps to isolate enantiomerically pure intermediates. For example, enzymatic hydrolysis of acetylated intermediates can resolve diastereomers .

- Characterization : Use - COSY, DEPT, and NOESY NMR to confirm stereochemistry. X-ray crystallography of intermediates (e.g., benzyl-protected sugars) provides definitive stereochemical assignment .

What analytical techniques are critical for resolving contradictions in reported synthetic yields for this compound?

Methodological Answer :

Discrepancies in yields often arise from differences in reaction conditions or purification methods. To resolve these:

- Reaction monitoring : Use in situ FTIR or LC-MS to track reaction progress and identify side products. For example, incomplete benzylation due to moisture can reduce yields, detectable via LC-MS .

- Comparative kinetic studies : Perform parallel reactions under varying conditions (e.g., solvent polarity, temperature). Evidence from analogous syntheses shows that hexafluoroisopropanol (HFIP) improves reaction rates and selectivity for benzyl-protected sugars .

- Purification optimization : Compare column chromatography (silica vs. reverse-phase) and crystallization methods. High-purity isolates (>95%) often require gradient elution with ethyl acetate/hexane mixtures .

How do benzyl protecting groups influence the reactivity of this compound in downstream modifications?

Methodological Answer :

Benzyl groups serve as orthogonal protecting groups, enabling selective deprotection for further functionalization:

- Acid stability : Benzyl ethers resist acidic conditions (e.g., TFA), allowing selective cleavage of other groups (e.g., acetates). This is critical for sequential modifications in nucleoside analog synthesis .

- Hydrogenolysis : Catalytic hydrogenation (Pd/C, H) removes benzyl groups under mild conditions, preserving acid-sensitive functionalities (e.g., glycosidic bonds). Optimize H pressure (1–3 atm) and solvent (MeOH/EtOAc) to avoid over-reduction .

- Steric effects : Bulky benzyl groups can hinder nucleophilic attacks at adjacent positions, directing reactivity to less hindered sites. For example, in glycosylation reactions, benzyl-protected sugars show higher regioselectivity .

What strategies mitigate competing side reactions during the deprotection of benzyl groups?

Methodological Answer :

Common side reactions include incomplete deprotection and hydrogenolysis-induced racemization. Mitigation strategies:

- Stepwise deprotection : Use partial hydrogenolysis (e.g., Lindlar catalyst) or acidic conditions (BF·EtO) to remove specific benzyl groups. Evidence from nucleoside syntheses shows that selective deprotection minimizes side reactions .

- Additives : Add tert-butylamine or 1,4-cyclohexadiene to scavenge Pd catalysts post-hydrogenolysis, preventing unintended reductions .

- Monitoring : Track deprotection via TLC (staining with KMnO) or NMR (disappearance of benzyl proton signals at δ 7.2–7.4 ppm) .

How can computational modeling guide the design of derivatives based on this compound?

Methodological Answer :

Density functional theory (DFT) and molecular docking provide insights into structure-activity relationships:

- Conformational analysis : Use Gaussian or ORCA to calculate low-energy conformers of the tetrahydrofuran ring. Compare with crystallographic data to validate models .

- Docking studies : Simulate interactions with biological targets (e.g., viral polymerases) using AutoDock Vina. For example, derivatives with modified benzyl groups may enhance binding affinity to enzyme active sites .

- Reactivity prediction : Predict sites for electrophilic substitution or oxidation using Fukui indices. This guides rational design of analogs with improved stability or solubility .

What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer :

While specific hazard data for this compound is limited, general protocols for benzyl-protected sugars apply:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM) .

- Spill management : Absorb spills with vermiculite or sand, then dispose as hazardous waste. Avoid water to prevent dispersion .

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or moisture uptake .

How does the choice of oxidizing agent impact the synthesis of intermediates leading to this compound?

Methodological Answer :

Oxidants influence regioselectivity and yield in key steps (e.g., dihydroxylation or epoxidation):

- DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) : Effective for dehydrogenation of dihydrofurans to furans under mild conditions. Evidence shows DDQ preserves benzyl ethers while oxidizing alcohols to ketones .

- Oxone® : Generates transient peracids for epoxidation without affecting benzyl groups. Compare with mCPBA for stereochemical outcomes .

- Swern oxidation : Converts secondary alcohols to ketones with minimal racemization, critical for chiral centers in the tetrahydrofuran ring .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer :

Scale-up introduces challenges in reproducibility and purity:

- Solvent selection : Replace THF with 2-MeTHF for safer large-scale reactions. Evidence shows 2-MeTHF improves yields in benzylation steps while reducing peroxide formation .

- Catalyst recovery : Use immobilized Pd catalysts (e.g., Pd on carbon nanotubes) for hydrogenolysis to minimize metal leaching and enable reuse .

- Crystallization optimization : Screen solvent/antisolvent pairs (e.g., EtOAc/heptane) to improve crystal morphology and filtration rates. Polymorph control ensures consistent bioavailability in downstream applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.